3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenacil is an uracil herbicide primarily used for selective weed control in various crops such as sugar beet, spinach, and ornamental plants . It is known for its low solubility in water and moderate persistence in soil, making it effective in agricultural applications . Lenacil inhibits photosynthesis, specifically targeting photosystem II, which disrupts the growth of weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenacil involves advanced organic chemistry techniques. The process starts with basic raw materials and includes key steps to form specific molecular structures, ensuring chemical stability and purity . The chemical formula for Lenacil is C₁₃H₁₈N₂O₂ .
Industrial Production Methods
Industrial production of Lenacil has seen significant improvements due to technological advancements. Innovations in catalysis and reaction engineering have led to more efficient and environmentally friendly synthesis routes. Automation and control technologies in chemical manufacturing have also optimized the production process, ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Lenacil undergoes various chemical reactions, including reduction and substitution. For instance, cyclic voltammograms of Lenacil show a single well-defined four-electron irreversible peak, indicating the reduction of carbonyl groups in the pyrimidine ring to the corresponding hydroxy derivative .
Common Reagents and Conditions
Common reagents used in the reactions involving Lenacil include universal buffers and mercury electrodes. The optimal operational conditions for these reactions are an accumulation potential of -0.4 V, an accumulation time of 80 seconds, and a scan rate of 40 mV/s .
Major Products
The major products formed from the reduction reactions of Lenacil are hydroxy derivatives of the original compound .
Scientific Research Applications
Lenacil is utilized in various scientific research applications, including:
Chemistry: Used as a benchmark in exploratory chemistry to study reaction mechanisms and molecular interactions.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Acts as a building block for the synthesis of more complex compounds in pharmaceutical research.
Mechanism of Action
Lenacil exerts its effects by inhibiting photosynthesis, specifically targeting photosystem II. This inhibition disrupts the electron transport chain, leading to the cessation of ATP and NADPH production, which are essential for plant growth . The molecular targets involved in this process are the D1 protein in the photosystem II complex .
Comparison with Similar Compounds
Lenacil is often compared with other uracil herbicides such as Terbacil and Bromacil. While all three compounds inhibit photosynthesis, Lenacil is unique due to its specific application in crops like sugar beet and spinach . Additionally, Lenacil has a lower solubility in water compared to its counterparts, making it less likely to leach into groundwater .
Similar Compounds
Terbacil: Another uracil herbicide used for weed control in crops like alfalfa and apples.
Bromacil: Used for non-selective weed control in industrial areas and citrus groves.
Lenacil’s unique properties and applications make it a valuable compound in both agricultural and scientific research contexts.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-cyclohexyl-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9-10H,1-8H2 |
InChI Key |
PKPGTPZQCCCCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CCCC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.